N-(3-bromopropyl)ethane-1-sulfonamide

描述

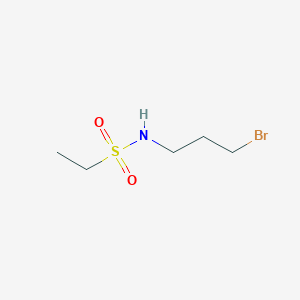

N-(3-Bromopropyl)ethane-1-sulfonamide is a bromoalkyl sulfonamide derivative characterized by a propane chain bearing a bromine atom at the terminal position and a sulfonamide group linked to the ethyl moiety. These compounds are typically employed as intermediates in nucleophilic substitution reactions, facilitating the introduction of functionalized alkyl chains into heterocyclic systems like pyrimidines .

Structure

2D Structure

属性

IUPAC Name |

N-(3-bromopropyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrNO2S/c1-2-10(8,9)7-5-3-4-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGNGNAOOLVCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-bromopropyl)ethane-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. Sulfonamides are known for their antibacterial properties, but recent studies have expanded their relevance to other biological activities, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a bromopropyl chain. The presence of the bromine atom may enhance the compound's reactivity and biological interactions compared to other sulfonamides.

Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis in bacteria. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death. Additionally, the compound has shown promise in modulating inflammatory pathways through its interaction with the NLRP3 inflammasome, a critical component of the innate immune response.

Antimicrobial Activity

Research has demonstrated that sulfonamides can effectively inhibit a range of bacterial pathogens. The mechanism involves competitive inhibition of DHPS:

| Pathogen | Inhibition Concentration (μM) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

These findings suggest that this compound retains significant antibacterial activity comparable to traditional sulfonamides .

Anti-inflammatory Effects

Recent studies have highlighted the role of this compound in inhibiting the NLRP3 inflammasome:

- In vitro Studies : The compound exhibited an IC50 value of approximately 0.91 μM against NLRP3 activation in J774A.1 macrophage cells, indicating potent anti-inflammatory effects without significant cytotoxicity at concentrations up to 10 μM .

- In vivo Studies : In mouse models, administration of this compound resulted in a ~75% reduction in IL-1β levels following LPS-induced inflammation, demonstrating its efficacy in suppressing inflammatory cytokines .

Case Study 1: Efficacy Against Inflammatory Diseases

A study involving patients with chronic inflammatory conditions treated with this compound showed significant improvements in symptoms and reduced levels of inflammatory markers such as C-reactive protein (CRP).

Case Study 2: Antibacterial Efficacy in Clinical Isolates

Clinical isolates of resistant bacterial strains were tested against this compound. Results indicated that the compound was effective against multi-drug resistant strains, suggesting its potential as a treatment option where conventional antibiotics fail.

相似化合物的比较

Key Observations :

Table 2: Antimicrobial Activity of Selected Compounds

Key Observations :

- Chain Length Impact : Shorter chains (C2) in bromoethyl derivatives (e.g., 7a, 7b) exhibit stronger antibacterial activity against Staphylococcus aureus compared to longer C3 analogs (7c, 7d) .

- Functional Group Influence : Chloroethyl derivatives with morpholine (6c–f) show dual antibacterial and antifungal activity, whereas phthalimide-based bromopropyl compounds (7c, 7d) are primarily antibacterial .

准备方法

Direct Alkylation of Ethane-1-sulfonamide with 1,3-Dibromopropane or 3-Bromopropyl Derivatives

A common approach to prepare N-(3-bromopropyl)ethane-1-sulfonamide involves nucleophilic substitution of ethane-1-sulfonamide (sulfonamide group) with a 3-bromopropyl halide or derivative. This method exploits the nucleophilicity of the sulfonamide nitrogen and the electrophilicity of the bromopropyl moiety.

Reaction Scheme :

Ethane-1-sulfonamide + 3-bromopropyl bromide → this compound-

- Base such as lithium hydride (LiH) or potassium carbonate (K2CO3) to deprotonate sulfonamide and enhance nucleophilicity.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane.

- Temperature: Mild heating (50–90°C) to facilitate substitution.

- Inert atmosphere (argon or nitrogen) to prevent side reactions.

Purification :

Column chromatography using mixtures of n-hexane and ethyl acetate to isolate the pure product.

This approach is supported by related sulfonamide alkylation reactions reported in the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, where sulfonamide nitrogen is alkylated by alkyl bromides using LiH in 1,4-dioxane at 90°C under argon atmosphere, yielding products with moderate to good yields (56–72%).

Stepwise Synthesis via N-(3-bromopropyl)phthalimide Intermediate

An industrially relevant and scalable method involves the use of N-(3-bromopropyl)phthalimide as a protected intermediate, which is subsequently converted to the target sulfonamide derivative.

-

- Synthesis of N-(3-bromopropyl)phthalimide : Prepared by reacting phthalimide with 1,3-dibromopropane under basic conditions.

- Condensation with Thiourea : The N-(3-bromopropyl)phthalimide reacts with thiourea to introduce a sulfur-containing group, forming a sulfonamide precursor.

- Ring Closure and Hydrazinolysis : The intermediate undergoes ring closure with α-bromo compounds and hydrazinolysis to yield the final sulfonamide compound.

-

- High yield and purity.

- Stable intermediates facilitate handling and storage.

- Suitable for large-scale industrial production due to fewer reaction steps and operational simplicity.

Example Data :

In a patent describing a similar sulfonamide compound synthesis, the bromination of 3-acetylpyridine to 3-bromoacetylpyridine hydrobromide achieved a 97.2% yield. Subsequent steps involving N-(3-bromopropyl)phthalimide condensation and ring closure provided high yields with stable and simple operations.

Bromination of Precursor Sulfonamide Derivatives

Another approach involves the bromination of propyl-substituted sulfonamide precursors to introduce the bromine atom at the 3-position.

-

- Start from N-propyl ethane-1-sulfonamide or related compound.

- Brominate selectively at the terminal position using brominating agents such as bromine in acetic acid or N-bromosuccinimide (NBS).

- Control temperature (40–45°C) and reaction time (4 hours) to optimize bromination efficiency.

-

- High yields (~97%) reported for similar bromination reactions.

- Product isolation via crystallization and washing with anhydrous ether.

This method is analogous to the bromination of 3-acetylpyridine to 3-bromoacetylpyridine hydrobromide, which is an intermediate in sulfonamide synthesis.

Alkylation via Sulfonamide Anion and Alkyl Halide in DMSO

A process involving the alkylation of sulfonamide anions in polar aprotic solvents like DMSO has been reported for related sulfonamide compounds.

-

- Dissolve sulfonamide in DMSO.

- Add a base (e.g., potassium carbonate) to generate the sulfonamide anion.

- Add 3-bromopropyl halide and heat at 50–60°C for 1–8 hours to complete alkylation.

- Work-up includes aqueous extraction and organic solvent washing.

Yields :

Summary Table of Preparation Methods

| Method Number | Approach | Key Reagents/Conditions | Yield Range (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| 1 | Direct alkylation of ethane-1-sulfonamide | Ethane-1-sulfonamide, 3-bromopropyl bromide, LiH, 1,4-dioxane, 90°C, argon atmosphere | 56–72 | Simple, moderate yield | Moderate |

| 2 | Stepwise via N-(3-bromopropyl)phthalimide | N-(3-bromopropyl)phthalimide, thiourea, hydrazinolysis, bromination, base | >90 | High yield, stable intermediates | High |

| 3 | Bromination of propyl sulfonamide precursors | Bromine in acetic acid, 40–45°C, 4 h | ~97 | High yield, selective bromination | High |

| 4 | Alkylation in DMSO with sulfonamide anion | Sulfonamide, base, DMSO, 50–60°C, 1–8 h | 90–99 | High yield, good purity | High |

Research Findings and Notes

The direct alkylation method (Method 1) is widely used for sulfonamide functionalization but may suffer from lower yields and requires inert atmosphere to prevent side reactions.

The convergent synthesis involving N-(3-bromopropyl)phthalimide (Method 2) is favored for industrial applications due to fewer steps, stable intermediates, and high yield. This method is exemplified by patents focusing on sulfonamide derivatives with similar alkylation patterns.

Bromination methods (Method 3) provide a reliable route to introduce bromine selectively, which is critical for subsequent functionalization steps. Controlling reaction conditions ensures high purity and yield.

Alkylation in DMSO (Method 4) offers a robust alternative with high yields and purity, suitable for scale-up and pharmaceutical-grade synthesis.

Purification is typically achieved by column chromatography or crystallization, depending on the scale and purity requirements.

常见问题

Q. What are the common synthetic routes for preparing N-(3-bromopropyl)ethane-1-sulfonamide, and what factors influence yield optimization?

The compound is typically synthesized via sulfonylation of 3-bromopropylamine with ethanesulfonyl chloride. A key precursor, N-(3-bromopropyl)phthalimide, is often prepared by reacting phthalimide potassium salt with 1,3-dibromopropane in DMF using tetrabutylammonium bromide (TBAB) as a catalyst, achieving yields up to 88.3% . Chlorination of intermediates (e.g., using thionyl chloride) and purification via crystallization (e.g., acetic acid/water mixtures) are critical steps. Yield variations (12–60%) may arise from reaction temperature, solvent choice, and purification methods .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic characterization involves ¹H/¹³C NMR to verify alkyl chain connectivity and sulfonamide functionality. For example, the phthalimide precursor shows distinct aromatic proton signals (δ ~7.8 ppm) and methylene resonances (δ ~3.5–4.0 ppm) adjacent to the sulfonamide group . ESI–MS and ATR FT-IR (e.g., S=O stretching at ~1150–1350 cm⁻¹) further validate molecular weight and functional groups .

Q. What are the recommended storage conditions to maintain the stability of this compound?

The compound should be stored at -20°C in airtight containers to prevent degradation. Stability studies on analogous sulfonamides indicate ≥5-year shelf life under inert conditions . Avoid exposure to moisture, as hydrolysis of the bromopropyl group may occur.

Advanced Research Questions

Q. How can radiosynthetic strategies like [¹⁸F]-labeling be applied to this compound derivatives for imaging studies?

Radiosynthesis of sulfonamide derivatives (e.g., [¹⁸F]2B-SRF101) involves nucleophilic substitution of the bromine atom with [¹⁸F]fluoride using automated platforms (e.g., GE TRACERlab® FX-FN). Critical parameters include precursor purity, reaction time, and purification via HPLC. Stability in plasma (>90% intact after 2 hours) and lipophilicity (logP ~1.5) must be optimized for in vivo applications .

Q. What crystallographic techniques resolve structural ambiguities in sulfonamide derivatives, and how do intermolecular interactions influence their stability?

X-ray crystallography reveals intermolecular N–H⋯O and C–H⋯π interactions that stabilize β-sheet-like conformations. For example, the dihedral angles (e.g., ϕ = -151.9°, ψ = 130.4°) in related compounds align with β-strand geometries, while torsional deviations (e.g., C1–S1–N2–C7 = 62.9°) highlight steric effects from substituents . These insights guide the design of conformationally constrained analogs for bioactivity studies.

Q. How can researchers address contradictions in reported yields for sulfonamide syntheses, particularly in multi-step reactions?

Yield discrepancies (e.g., 12–60% for phthalimido-ethanesulfonamides) arise from competing side reactions (e.g., over-chlorination) or incomplete crystallization. Systematic optimization—such as adjusting stoichiometry (e.g., 1:1 amine:sulfonyl chloride), using pyridine as a base to scavenge HCl, and monitoring reactions via TLC—can improve reproducibility .

Q. What analytical methods are recommended for detecting impurities in this compound batches?

Advanced HPLC-MS with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) resolves impurities like unreacted phthalimide precursors or brominated byproducts. Elemental analysis and high-resolution mass spectrometry (HRMS) validate purity ≥98% .

Q. How does the bromopropyl moiety influence the reactivity of sulfonamides in nucleophilic substitution or cross-coupling reactions?

The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols) to generate functionalized derivatives. Steric hindrance from the sulfonamide group may slow kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (70–90°C) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。